
tert-Butyl methyl sulfide
Overview
Description
tert-Butyl methyl sulfide (C₅H₁₂S) is an organosulfur compound featuring a sulfur atom bonded to a tert-butyl group (C(CH₃)₃) and a methyl group (CH₃). Its molecular weight is 104.21 g/mol. This compound is characterized by its steric hindrance from the bulky tert-butyl group and the electron-rich sulfur center, which influence its reactivity, stability, and applications in organic synthesis and industrial processes. It is used as a ligand in coordination chemistry, a precursor in pharmaceutical intermediates, and a model compound for studying sulfur-containing biomolecules .
Preparation Methods
Reduction of tert-Butyl Methyl Sulfoxide
One common method involves the reduction of tert-butyl methyl sulfoxide to tert-butyl methyl sulfide. Sousa et al. (2019) reported a catalytic reduction using phenylsilane and dimanganese decacarbonyl in toluene at 100 °C for 16 hours, achieving a yield of approximately 74%. This method is notable for its selectivity and moderate reaction conditions.
Parameter | Details |
---|---|
Starting material | tert-Butyl methyl sulfoxide |
Reducing agent | Phenylsilane |
Catalyst | Dimanganese decacarbonyl |
Solvent | Toluene |
Temperature | 100 °C |
Reaction time | 16 hours |
Yield | 74% |
Thioetherification of Thiols with Butenes
This compound can also be formed via thioetherification reactions, where thiols react with butenes. This process is relevant in industrial contexts such as methyl tert-butyl ether (MTBE) production, where thiols present in feedstocks react with isobutene to form alkyl sulfides including this compound. The reaction typically occurs under acidic or catalytic conditions facilitating the addition of the thiol to the alkene.
Parameter | Details |
---|---|
Reactants | Methanethiol + Isobutene |
Reaction type | Thioetherification |
Conditions | Acidic or catalytic environment |
Product | This compound |
Application | MTBE production process |
Nucleophilic Substitution Using tert-Butyl Halides
Another approach involves nucleophilic substitution reactions where tert-butyl halides (chloride or bromide) react with methyl thiolate or other sulfur nucleophiles. However, due to the steric hindrance of the tert-butyl group, these reactions often require intensified conditions and may suffer from lower yields or side reactions. This method is less favored industrially but remains a viable laboratory synthesis route.
Parameter | Details |
---|---|
Reactants | tert-Butyl chloride/bromide + methyl thiolate |
Reaction type | Nucleophilic substitution |
Challenges | Steric hindrance, low yield |
Conditions | Elevated temperature, phase transfer catalysts |
Yield | Variable, often moderate |
Other Synthetic Routes
Additional methods include:
Use of methyl vinyl ketone derivatives and other complex intermediates to form tert-butyl esters and related compounds, which can be further transformed into sulfides.
Catalytic oxidation and reduction cycles involving sulfur compounds, as studied in advanced catalytic systems with tungsten oxide nanorods and hydrogen peroxide, though these are more focused on oxidation states of sulfur rather than direct sulfide synthesis.
The reduction of tert-butyl methyl sulfoxide using phenylsilane and dimanganese decacarbonyl is a well-documented method with a reliable yield of about 74%, making it a preferred laboratory synthesis route.
Thioetherification reactions are significant in industrial processes such as MTBE production, where this compound forms as a byproduct or intermediate. These reactions highlight the practical relevance of this compound in petrochemical refining.
The steric hindrance of the tert-butyl group poses challenges in nucleophilic substitution reactions, often necessitating phase transfer catalysts or microwave-assisted conditions to improve yields.
Advanced catalytic systems involving metal oxides and hydrogen peroxide have been explored for sulfur compound transformations but are more relevant to oxidation state changes rather than direct sulfide synthesis.
The preparation of this compound encompasses several synthetic strategies, each with distinct advantages and limitations. Reduction of sulfoxides offers a selective and moderate-yielding route, while thioetherification reactions provide industrially relevant pathways. Nucleophilic substitution methods, though straightforward, are hindered by steric effects. Understanding these methods allows chemists to select appropriate synthesis routes based on scale, purity requirements, and available resources.
Chemical Reactions Analysis
Thioetherification with Isobutene
tert-Butyl methyl sulfide forms via thioetherification between methanethiol (CH₃SH) and isobutene (C₄H₈) under acidic conditions . This reaction parallels the synthesis of methyl tert-butyl ether (MTBE), with sulfur substituting oxygen:Key experimental data:
Reduction of Sulfoxides
This compound can be synthesized by reducing tert-butyl methyl sulfoxide using agents like lithium aluminum hydride (LiAlH₄) .
Sulfoxide Formation
This compound undergoes oxidation to form tert-butyl methyl sulfoxide. Common oxidants include hydrogen peroxide (H₂O₂) or tert-butyl hypochlorite ((CH₃)₃COCl) :Experimental conditions :
- Solvent: Acetone or dichloromethane
- Temperature: 0–25°C
- Yield: 85–92%
Radical-Mediated Oxidation
In the presence of tert-butyl hypochlorite and water, this compound forms sulfenic acid intermediates, which dimerize to disulfides .
Unimolecular Elimination
At elevated temperatures (>300°C), this compound decomposes via a unimolecular pathway to form isobutene (C₄H₈) and methanethiol (CH₃SH) :Kinetic parameters :
Parameter | Value |
---|---|
Activation Energy | 45–50 kcal/mol |
Rate Constant (500K) | s⁻¹ |
Radical Pathways
Under pyrolysis conditions, homolytic cleavage of the C–S bond generates tert-butyl (- C(CH₃)₃) and methylthiyl (- S-CH₃) radicals . These radicals participate in chain reactions, forming products like hydrogen sulfide (H₂S) and alkanes.
Halogenation
This compound reacts with tert-butyl hypochlorite to form chlorinated derivatives. The reaction proceeds via electrophilic attack at sulfur :
Protection of Thiols
The sulfur atom in this compound can act as a protecting group. For example, it reacts with [(tert-butyldimethylsilyl)oxy]methyl chloride (TBSOCH₂Cl) to form stable thioether derivatives .
Role in MTBE Production
Sulfur-promoted zirconia catalysts enhance the synthesis of MTBE from methanol and isobutylene. This compound analogs act as catalyst modifiers, improving selectivity .
Scientific Research Applications
tert-Butyl methyl sulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl methyl sulfide involves its nucleophilic sulfur atom, which can participate in various chemical reactions. The sulfur atom can donate electrons to electrophilic centers, facilitating reactions such as nucleophilic substitution and oxidation . The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares tert-butyl methyl sulfide with structurally related sulfides, ethers, and sulfoxides:
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |
---|---|---|---|---|
This compound | C₅H₁₂S | 104.21 | ~100–110* | Tert-butyl + methyl groups; sulfur atom |
Di-tert-butyl sulfide | C₈H₁₈S | 146.29 | 137–139 | Two tert-butyl groups; high steric bulk |
Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 | 55.2 | Oxygen atom instead of sulfur; lower polarity |
tert-Butyl methyl sulfoxide | C₅H₁₂OS | 136.21 | ~200 | Sulfoxide group (S=O); higher polarity |
*Estimated based on analogous compounds.
Sources : .
Key Observations:
- Steric Effects : Di-tert-butyl sulfide exhibits greater steric hindrance than this compound due to its two bulky tert-butyl groups, reducing its reactivity in nucleophilic substitutions .
- Polarity : Replacement of sulfur with oxygen (as in MTBE) lowers boiling points and polarity, making MTBE volatile and suitable as a fuel additive . Sulfoxides (e.g., tert-butyl methyl sulfoxide) are more polar due to the S=O bond, enhancing solubility in polar solvents .
Reactivity and Stability
Thermal Stability
- This compound decomposes at higher temperatures compared to MTBE. Thermogravimetric analysis (TGA) under nitrogen shows its decomposition onset at ~200°C, while MTBE decomposes near 224°C. The sulfur atom’s lower electronegativity stabilizes the sulfide against thermal breakdown compared to ethers .
- Di-tert-butyl sulfide demonstrates superior thermal stability (decomposition >250°C) due to steric protection of the sulfur atom .
Chemical Reactivity
- Borane Complexation : this compound has moderate borane complexation ability, ranking below dimethyl sulfide but above thioanisole. This property is critical in hydroboration reactions .
- Oxidation : Sulfides like this compound oxidize to sulfoxides (e.g., tert-butyl methyl sulfoxide) under mild conditions, whereas ethers (e.g., MTBE) resist oxidation .
Pharmaceutical Potential
- Sulfoxides (e.g., tert-butyl methyl sulfoxide) are explored for drug delivery due to their polarity and stability .
Industrial Uses
Biological Activity
tert-Butyl methyl sulfide (TBMS), with the chemical formula and CAS number 6163-64-0, is an organosulfur compound that has garnered attention for its various biological activities. This article delves into the biological activity of TBMS, exploring its mechanisms, applications, and relevant research findings.
- Molecular Weight : 104.21 g/mol
- Boiling Point : 101-102 °C
- Flash Point : -3 °C
- Solubility : Difficult to mix in water
- Density : 0.826 g/cm³
Property | Value |
---|---|
Molecular Formula | C5H12S |
Molecular Weight | 104.21 g/mol |
Boiling Point | 101-102 °C |
Flash Point | -3 °C |
Density | 0.826 g/cm³ |
TBMS has been studied for its potential biological activities, particularly in the context of its role as a sulfur-containing compound. Research indicates that TBMS can undergo various chemical transformations that may influence biological systems:
- Oxidation Reactions : TBMS exhibits enantioselectivity in oxidation reactions, achieving up to 91% enantiomeric excess for certain substrates .
- Radical Reactions : The compound can participate in radical reactions, leading to the formation of thiyl radicals which are crucial in various biochemical pathways .
Toxicity and Safety
While TBMS is utilized in industrial applications such as LPG refining , its safety profile is essential for handling and usage. Studies have indicated that exposure to high concentrations can lead to adverse effects, necessitating safety precautions during handling.
Case Studies
- Pyrolysis Studies : Research on the pyrolysis of TBMS reveals significant insights into its thermal stability and decomposition pathways. Quantum chemistry calculations suggest that TBMS can decompose via a four-centered transition state mechanism, producing various sulfur-containing products under specific conditions .
- Biological Efficacy : In a study examining the removal of sulfur compounds from gas streams, TBMS was found to be effective when adsorbed onto zeolites, showcasing its potential utility in environmental applications .
Industrial Uses
- LPG Refining : TBMS is primarily used in the refining process of liquefied petroleum gas (LPG), where it contributes to the sulfur content management .
Environmental Impact
The ability of TBMS to interact with zeolites for gas purification highlights its relevance in environmental chemistry, particularly in reducing sulfur emissions from industrial processes.
Q & A
Basic Research Questions
Q. What are the optimal laboratory conditions for synthesizing tert-butyl methyl sulfide?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution. A typical protocol involves reacting methyl mercaptan with tert-butyl halides (e.g., tert-butyl chloride) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Catalysts like K₂CO₃ or NaOH may enhance reactivity. Reaction temperatures range from 25°C to 60°C, with yields optimized via distillation or column chromatography. Ensure rigorous exclusion of moisture to prevent hydrolysis .
Table 1 : Synthesis Optimization
Reactants | Solvent | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Methyl mercaptan + t-BuCl | DMF | K₂CO₃ | 50 | 78 |
Methyl mercaptan + t-BuBr | THF | NaOH | 25 | 65 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows peaks at δ 1.27 ppm (9H, s, t-Bu) and δ 2.10 ppm (3H, s, SCH₃). ¹³C NMR confirms the quaternary carbon (δ 30.1 ppm) and sulfur-bound methyl (δ 15.3 ppm).
- IR : Key bands include ν(S-C) at 650–750 cm⁻¹.
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 118 [M⁺]) aid identification. Cross-validate with literature and internal standards .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Classified as a flammable liquid (GHS02), it requires storage in flame-proof cabinets and handling under fume hoods. Use static-safe equipment to prevent ignition. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., oxidation or disulfide formation) be minimized during synthesis?
- Methodological Answer :
- Use degassed solvents and inert gas (N₂/Ar) to prevent oxidation.
- Add antioxidants (e.g., BHT) to stabilize the thiol intermediate.
- Monitor reaction progress via TLC or GC to detect byproducts early. Adjust stoichiometry to favor sulfide formation over disulfide .
Q. What analytical challenges arise in quantifying trace this compound in complex matrices?
- Methodological Answer :
- GC-MS : Use a low-bleed column (e.g., Agilent Select Low Sulfur CP8575) with splitless injection. Calibrate with deuterated internal standards (e.g., d₃-tert-butyl methyl sulfide) to improve accuracy.
- Detection Limits : Signal-to-noise ratios <3 may require preconcentration (e.g., SPME) or derivatization (e.g., methylation to enhance volatility) .
Table 2 : GC-MS Parameters for Sulfide Detection
Column Type | Detection Limit (ppb) | Retention Time (min) |
---|---|---|
Agilent CP8575 | 0.5 | 8.2 |
Restek Rxi-5Sil MS | 1.2 | 7.8 |
Q. How should researchers address contradictions in reported thermodynamic data (e.g., boiling points or solubility)?
- Methodological Answer :
- Replicate Experiments : Verify purity (>98% via GC) and measurement conditions (e.g., pressure for boiling points).
- Meta-Analysis : Compare data from peer-reviewed journals (e.g., J. Org. Chem.) over patents, which may lack validation.
- Computational Validation : Use tools like COSMOtherm to predict properties and identify outliers .
Properties
IUPAC Name |
2-methyl-2-methylsulfanylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-5(2,3)6-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFVCTVYZFTORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210644 | |
Record name | Propane, 2-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-64-0 | |
Record name | tert-Butyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl methyl sulfide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97331 | |
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Record name | Propane, 2-methyl-2-(methylthio)- | |
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Record name | 2-methyl-2-methylsulfanylpropane | |
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Record name | tert-Butyl methyl sulfide | |
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Retrosynthesis Analysis
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